molecular formula C29H33NO4 B3996276 N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide

N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide

Cat. No.: B3996276
M. Wt: 459.6 g/mol
InChI Key: FTQRLEMZWMYSLJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a phenylbutyl chain, and a propan-2-yloxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and phenylbutyl intermediates. These intermediates are then coupled with the propan-2-yloxybenzyl group through a series of reactions, including nucleophilic substitution and acylation. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-21(2)34-27-12-9-24(10-13-27)19-30(22(3)31)16-15-26(17-23-7-5-4-6-8-23)25-11-14-28-29(18-25)33-20-32-28/h4-14,18,21,26H,15-17,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQRLEMZWMYSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN(CCC(CC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide
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N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide
Reactant of Route 3
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide
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N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide
Reactant of Route 6
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide

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